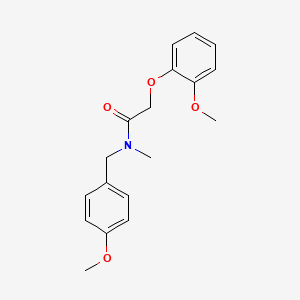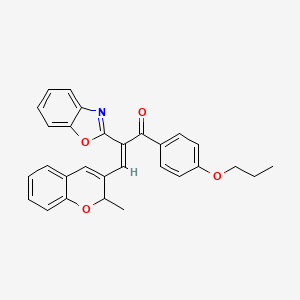
N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide, also known as MBMP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the body. For example, studies have shown that this compound can reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. This compound has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide for lab experiments is its relatively low toxicity. Studies have shown that this compound has a low toxicity profile, which makes it a safer alternative to other compounds that are commonly used in research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of future directions for research on N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide. One area of research that is currently being explored is the development of new cancer therapies based on this compound. Researchers are also investigating the potential of this compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, there is ongoing research into the mechanism of action of this compound, which could help to identify new therapeutic targets for the development of new treatments.
合成法
The synthesis of N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide involves the reaction of 4-methoxybenzylamine with 2-(2-methoxyphenoxy) acetyl chloride in the presence of triethylamine. The resulting product is then treated with methyl iodide to yield this compound as a white solid. The yield of this reaction is typically around 50%.
科学的研究の応用
N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes this compound a potential candidate for the development of new cancer therapies.
Another area of research where this compound has shown promise is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can protect neurons from oxidative stress and prevent the accumulation of toxic proteins in the brain. This suggests that this compound could be used to develop new treatments for these diseases.
特性
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-19(12-14-8-10-15(21-2)11-9-14)18(20)13-23-17-7-5-4-6-16(17)22-3/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDDGUCWAHKXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}benzoate](/img/structure/B5498854.png)
![N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea](/img/structure/B5498864.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5498871.png)
![N-(1-{[(3-methoxyphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide](/img/structure/B5498890.png)
![N-[1-(2-methylphenyl)propyl]-N'-phenylurea](/img/structure/B5498904.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B5498908.png)
![2-[(2,4-dichlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid](/img/structure/B5498913.png)

![6-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-ethyl-N-methylnicotinamide](/img/structure/B5498927.png)
![7-({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5498928.png)
![3-[1-cyano-2-(1H-pyrrol-2-yl)vinyl]benzonitrile](/img/structure/B5498933.png)
![2,4-dichloro-3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B5498939.png)
![2-{methyl[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}ethanol](/img/structure/B5498944.png)